1,8-Diiodooctane

Übersicht

Beschreibung

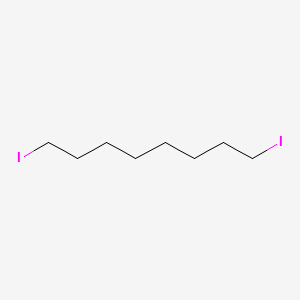

1,8-Diiodooctane is an organic compound with the molecular formula C8H16I2. It consists of an eight-carbon alkane chain with iodine atoms attached to the first and eighth carbon positions. This compound is significant in the context of optimizing the morphology of organic photovoltaic materials and enhancing the performance of ternary blend systems through its role as an additive .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,8-Diiodooctane can be synthesized through the iodination of 1,8-octanediol. The reaction typically involves the use of iodine and phosphorus trichloride in an organic solvent such as chloroform. The reaction conditions include refluxing the mixture for several hours, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar iodination methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is often stabilized with copper to prevent decomposition during storage and handling .

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Diiodooctane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.

Reduction Reactions: The compound can be reduced to 1,8-octane using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: Although less common, this compound can undergo oxidation to form diiodoalkenes or diiodoalkynes under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Substitution: Formation of 1,8-diazidooctane, 1,8-dicyanooctane, or 1,8-dithiocarbamatooctane.

Reduction: Formation of 1,8-octane.

Oxidation: Formation of diiodoalkenes or diiodoalkynes.

Wissenschaftliche Forschungsanwendungen

Organic Solar Cells

1,8-Diiodooctane is primarily recognized for its role as a processing additive in organic solar cells. It significantly influences the morphology and efficiency of polymer-based photovoltaic devices.

Impact on Efficiency and Stability

- Efficiency Improvement : Studies have shown that incorporating DIO can lead to substantial enhancements in power conversion efficiency (PCE). For instance, when used in blends with donor-acceptor polymers, DIO has been reported to improve PCE from around 4% to as high as 17.3% .

- Morphological Control : DIO aids in achieving a well-defined blend morphology, which is crucial for optimizing charge transport within the solar cell. This morphological improvement reduces trap-assisted recombination, thereby enhancing device performance .

Degradation Mechanism

While DIO improves efficiency, its acidic nature can also lead to accelerated degradation under UV exposure. This degradation is characterized by the formation of iodine species and other radicals that can negatively impact cell stability .

Kesterite Thin Films

In addition to its role in organic solar cells, this compound has been utilized in the fabrication of kesterite thin films, specifically Cu2ZnSnS4 (CZTS).

Electrochemical Deposition

- Additive Functionality : DIO acts as an effective additive during the electrochemical deposition of CZTS thin films. Different concentrations of DIO were tested, revealing optimal performance at a concentration of 20 mg/mL, resulting in a photovoltaic device with a conversion efficiency of 4.82% .

- Structural Integrity : The use of DIO facilitates the formation of a pure kesterite crystal structure, which is vital for achieving high-quality photovoltaic materials .

Pharmaceutical Applications

Beyond energy applications, this compound has potential uses in pharmaceutical formulations.

Controlled Drug Release

- Polymer Blends : Research indicates that when combined with other polymers like Carbopol, DIO can modify drug release profiles significantly. For example, it has been shown to enhance the mucoadhesive properties and control the release rate of drugs from matrix tablets .

- Matrix Tablet Technology : The incorporation of DIO into matrix tablets has demonstrated improved mechanical properties and sustained drug release characteristics compared to traditional formulations .

Data Summary

Case Studies

- Solar Cell Efficiency Enhancement : A study demonstrated that adding this compound to a blend of P3HT:PC61BM solar cells led to an increase in efficiency from approximately 3% to over 6%, attributed to improved phase separation and reduced crystallinity .

- Kesterite Thin Film Performance : Research on CZTS thin films showed that using DIO during deposition resulted in films with better optical properties and higher photocurrent densities compared to those fabricated without DIO .

Wirkmechanismus

The primary role of 1,8-diiodooctane in organic photovoltaics is to selectively dissolve one of the components of a polymer solar cell blend, allowing the film to form more slowly and uniformly. This results in improved nanomorphology and enhanced solar cell performance. The compound acts as a photo-acid, leading to the formation of iodine, dissolved hydrogen iodide, and carbon-centered radicals upon exposure to ultraviolet light .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,8-Dichlorooctane: Similar in structure but with chlorine atoms instead of iodine.

1,10-Diiododecane: Similar in structure but with a ten-carbon chain.

1,4-Diiodobenzene: Similar in having iodine atoms but with a benzene ring instead of an alkane chain.

Uniqueness

1,8-Diiodooctane is unique due to its specific role as a processing additive in organic photovoltaics. Its ability to improve the morphology and efficiency of bulk heterojunction solar cells sets it apart from other similar compounds. Additionally, its role as a photo-acid and its impact on the stability and performance of organic solar cells highlight its distinct properties .

Biologische Aktivität

1,8-Diiodooctane (DIO) is an organic compound that has garnered attention for its unique properties and applications, particularly in the field of organic photovoltaics. This article delves into the biological activity of DIO, focusing on its effects on cellular systems, photostability in solar cells, and its potential implications in various fields.

This compound is an iodinated alkane with the molecular formula C8H16I2. It is known for its role as a solvent additive in organic solar cells, where it influences the morphology and stability of the active layers.

Case Studies

- Photostability in Organic Solar Cells : A study explored the impact of DIO on the photostability of PBDB-T:ITIC based organic solar cells. The addition of 3% DIO resulted in a significant increase in the device's T80 (time taken for efficiency to drop to 80%) compared to devices without DIO. This suggests that DIO can enhance morphological stability and reduce photo-oxidative degradation .

- Impact on Charge Transport : Another investigation assessed how varying concentrations of DIO affected domain nanostructure and charge transport in PBTIBDT:PC71BM solutions. The study noted that increasing DIO concentrations led to changes in aggregate sizes and improved charge mobility within the films, indicating a potential enhancement in device performance .

Data Tables

The following table summarizes key findings from studies on the effects of this compound in solar cell applications:

| DIO Concentration (vol%) | J_SC (mA cm⁻²) | V_OC (V) | FF (%) | PCE (%) |

|---|---|---|---|---|

| 0 | 17.5 ± 0.15 | 0.91 ± 0.00 | 65.7 ± 0.73 | 10.3 ± 0.14 |

| 0.5 | 17.7 ± 0.18 | 0.89 ± 0.00 | 69.1 ± 0.33 | 10.8 ± 0.14 |

| 1 | 17.1 ± 0.26 | 0.90 ± 0.01 | 60.8 ± 2.23 | 9.23 ± 0.46 |

| 3 | 14.2 ± 0.87 | 0.87 ± 0.01 | 37.6 ± 1.32 | 4.60 ± 0.32 |

The mechanisms through which DIO exerts its effects involve complex interactions at the molecular level:

- Photo-Acidic Behavior : Upon UV exposure, DIO undergoes cleavage leading to radical formation that can trap electrons and disrupt normal cellular processes .

- Molecular Interactions : The presence of iodine atoms enhances reactivity with biological molecules, potentially leading to oxidative stress or alterations in signaling pathways.

Eigenschaften

IUPAC Name |

1,8-diiodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16I2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDTZHQLABJVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCI)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067020 | |

| Record name | Octane, 1,8-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24772-63-2 | |

| Record name | 1,8-Diiodooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24772-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 1,8-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024772632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,8-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 1,8-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diiodooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.